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Abstract

L-365,260 is a potent and selective, non-peptide antagonist of the cholecystokinin-B (CCK-
B)/gastrin receptor. This document provides an in-depth technical overview of the
pharmacokinetics and pharmacodynamics of L-365,260, compiling data from various in vitro
and in vivo studies. It is intended to serve as a comprehensive resource for researchers,
scientists, and professionals involved in drug development and related fields. This guide
includes a detailed summary of its receptor binding affinity, its effects on gastric acid secretion
and central nervous system pathways, and its pharmacokinetic profile in humans. All
guantitative data are presented in structured tables for ease of comparison, and key
experimental methodologies are described in detail. Furthermore, signaling pathways and
experimental workflows are visualized using diagrams to facilitate a deeper understanding of
the compound's characteristics and the methods used to investigate them.

Introduction

L-365,260, with the chemical name (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-
benzodiazepin-3-yl)-N'-(3-methylphenyl)urea), is a benzodiazepine derivative that acts as a
competitive antagonist at CCK-B/gastrin receptors.[1] These receptors are widely distributed
throughout the central nervous system and the gastrointestinal tract, where they are involved in
a variety of physiological processes, including anxiety, pain perception, and gastric acid
secretion.[1][2] The selectivity of L-365,260 for the CCK-B receptor over the CCK-A receptor
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subtype has made it a valuable tool for elucidating the distinct roles of these receptors.[1] This
guide synthesizes the available scientific literature to provide a detailed understanding of the
pharmacokinetic and pharmacodynamic properties of L-365,260.

Pharmacodynamics

The primary mechanism of action of L-365,260 is the competitive and stereoselective
antagonism of CCK-B/gastrin receptors.[1] This interaction has been extensively characterized
through in vitro binding assays and functional studies.

Receptor Binding Affinity

L-365,260 exhibits high affinity for CCK-B/gastrin receptors across various species. The
binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal
inhibitory concentration (IC50). A summary of these values is presented in Table 1.

Table 1: In Vitro Receptor Binding Affinity of L-365,260

Receptor Species/Tissue Parameter Value (nM) Reference
) Guinea Pig ]
CCK-B/Gastrin Ki 1.9 [1][3]
Stomach
CCK-B Guinea Pig Brain  Ki 2.0 [11[3]
) ] o Similar to Guinea
CCK-B Rat Brain High Affinity i [1]
19
) ) o Similar to Guinea
CCK-B Mouse Brain High Affinity i [1]
19
) ) o Similar to Guinea
CCK-B Human Brain High Affinity i [1]
19
CCK-B/Gastrin Dog Tissues IC50 20-40 [1]
CCK-B (CCK2) - IC50 2 [4]
CCK-A (CCK1) - IC50 280 [4]
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Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its
endogenous ligand gastrin or cholecystokinin, initiates a signaling cascade that leads to the
mobilization of intracellular calcium. This process is mediated by the Gq alpha subunit of the G-
protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its
receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the
cytoplasm. L-365,260, as a competitive antagonist, prevents the binding of agonists to the
CCK-B receptor, thereby inhibiting this signaling pathway.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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